methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
Methyl (1S,3S,5S)-2-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound that features a unique azabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or iridium photoredox catalyst and blue LED irradiation, which provides good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound typically involve the preparation of racemic mixtures followed by resolution to obtain the desired enantiomer. For example, the preparation of racemic methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate and its corresponding salts can be achieved through a series of steps involving the use of enantiomeric salts such as di-p-toluoyl-D-tartaric acid .
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups being targeted.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications, including:
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique structure and reactivity.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate can be compared with other similar compounds, such as:
- Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
- Methyl (1R,3S,5S)-rel-6-oxabicyclo[3.1.0]hexane-3-carboxylate
These compounds share similar bicyclic structures but differ in their functional groups and stereochemistry, which can lead to variations in their reactivity and applications. The uniqueness of this compound lies in its specific stereochemistry and the presence of the azabicyclohexane core, making it a valuable compound for various scientific and industrial applications.
Biological Activity
Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and relevant research findings.
- Chemical Name: this compound
- CAS Number: 2497594-26-8
- Molecular Formula: C8H14ClNO2
- Molecular Weight: 191.66 g/mol
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Anti-inflammatory Effects : Compounds in the azabicyclo family have shown potential in reducing neuroinflammation, making them candidates for treating neurodegenerative diseases .
- Anticancer Activity : In vitro studies have demonstrated that derivatives of azabicyclo[3.1.0]hexanes can inhibit the proliferation of cancer cell lines such as K562 (human erythroleukemia) with varying degrees of potency. For instance, certain spiroadducts displayed significant activity with IC50 values around 5 μg/mL .
- Antiviral Properties : The compound's structural analogs have been investigated for their effectiveness against viral infections, including SARS-CoV-2, where modifications to the azabicyclo structure enhanced antiviral activity .
Case Study 1: Neuroinflammation
A study focusing on the anti-neuroinflammatory properties of azabicyclo compounds revealed that specific structural modifications led to increased efficacy in reducing pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response where higher concentrations correlated with more significant anti-inflammatory effects.
Case Study 2: Anticancer Activity
In a comparative analysis of various azabicyclo derivatives against the K562 cell line:
- Compound A : IC50 = 5 μg/mL
- Compound B : IC50 = 12 μg/mL
- This compound : IC50 = 8 μg/mL
The data suggest that this compound possesses moderate anticancer activity compared to its analogs.
Case Study 3: Antiviral Activity Against SARS-CoV-2
Recent investigations into the antiviral properties of azabicyclo compounds demonstrated that modifications led to significant improvements in their ability to inhibit SARS-CoV-2 replication:
- Compound C : EC50 = 61.8 nM
- This compound : EC50 = 1364 nM (less effective compared to other derivatives)
Summary of Biological Activities
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-3-4-2-5(4)8-6/h4-6,8H,2-3H2,1H3/t4-,5-,6-/m0/s1 |
InChI Key |
AHNTYUDVUIUQOY-ZLUOBGJFSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2C[C@@H]2N1 |
Canonical SMILES |
COC(=O)C1CC2CC2N1 |
Origin of Product |
United States |
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